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Compound of Interest

Compound Name:
1-Benzoylpiperidine-4-carboxylic

acid

Cat. No.: B1266256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-Benzoylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and

drug discovery. Due to the limited availability of published, collated spectroscopic data for this

specific molecule, this document presents predicted values based on the analysis of its

constituent functional groups and data from structurally similar compounds. This guide is

intended to serve as a reference for the identification and characterization of 1-
benzoylpiperidine-4-carboxylic acid.

Chemical Structure and Overview
1-Benzoylpiperidine-4-carboxylic acid possesses a benzoyl group attached to the nitrogen

of a piperidine ring, with a carboxylic acid moiety at the 4-position. This unique combination of a

tertiary amide, a saturated heterocycle, and a carboxylic acid dictates its characteristic

spectroscopic features.

Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol CAS Number: 5274-99-7[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Benzoylpiperidine-4-
carboxylic acid. These predictions are derived from established chemical shift ranges,
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fragmentation patterns, and vibrational frequencies of the functional groups present in the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The

presence of the amide bond may lead to broadened signals for the piperidine protons adjacent

to the nitrogen due to restricted rotation.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Number of Protons Assignment

~12.0 - 13.0 Broad Singlet 1H
Carboxylic acid (-

COOH)

~7.4 - 7.5 Multiplet 5H
Aromatic protons

(Benzoyl group)

~3.0 - 4.5 Multiplet (broad) 2H

Axial/Equatorial

protons on C2 and C6

of piperidine

~2.5 - 3.0 Multiplet (broad) 2H

Axial/Equatorial

protons on C2 and C6

of piperidine

~2.4 - 2.6 Multiplet 1H
Proton on C4 of

piperidine

~1.6 - 2.2 Multiplet 4H
Protons on C3 and C5

of piperidine

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl

carbons, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
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Predicted Chemical Shift (δ, ppm) Assignment

~175 - 185 Carboxylic acid carbonyl (-COOH)

~168 - 172 Amide carbonyl (-CO-Ph)

~135 - 138 Quaternary aromatic carbon (Benzoyl group)

~126 - 130 Aromatic carbons (Benzoyl group)

~40 - 50 Carbons at C2 and C6 of piperidine

~40 - 45 Carbon at C4 of piperidine

~25 - 35 Carbons at C3 and C5 of piperidine

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl

groups and the hydroxyl group of the carboxylic acid.

Predicted Wavenumber

(cm⁻¹)
Intensity Functional Group Vibration

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)[2][3][4]

~1700-1725 Strong, Sharp
C=O stretch (Carboxylic acid)

[3][5]

~1620-1650 Strong, Sharp C=O stretch (Tertiary amide)

~1210-1320 Medium
C-O stretch (Carboxylic acid)

[2]

~2850-3000 Medium C-H stretch (Aliphatic)

~3000-3100 Medium C-H stretch (Aromatic)

~1400-1600 Medium-Weak C=C stretch (Aromatic)

Mass Spectrometry (MS)
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The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns arising from the loss of the carboxyl group, the benzoyl group, and

fragmentation of the piperidine ring.

Predicted m/z Relative Abundance Possible Fragment Ion

233 Moderate [M]⁺ (Molecular Ion)

188 Moderate [M - COOH]⁺

105 High
[C₆H₅CO]⁺ (Benzoyl cation -

often the base peak)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

described above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzoylpiperidine-4-carboxylic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The

final volume should be around 0.6-0.7 mL.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Use a standard pulse sequence.

Set a spectral width of approximately 16 ppm.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).
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¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set a spectral width of approximately 220 ppm.

A longer acquisition time and a larger number of scans will be necessary compared to ¹H

NMR.

Reference the spectrum to the deuterated solvent peak.

IR Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition:

Scan the sample over a range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty sample compartment (or the ATR crystal) and

subtract it from the sample spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI)[6][7].

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in

positive or negative ion mode.

EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. The standard

electron energy is typically 70 eV.

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Benzoylpiperidine-4-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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